Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group, a sulfonyl group, and a piperazine ring The presence of the fluorophenyl and methylphenyl groups adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylate Group: This can be achieved through esterification reactions, where a carboxylic acid is reacted with methanol in the presence of an acid catalyst.
Piperazine Substitution: The piperazine ring can be introduced through nucleophilic substitution reactions, where the piperazine reacts with a suitable electrophile.
Fluorophenyl and Methylphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can occur at the carboxylate group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, especially those involving piperazine derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
- Methyl 3-{[4-(4-bromophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
Uniqueness
The presence of the fluorophenyl group in Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate distinguishes it from its analogs with different halogen substitutions. Fluorine atoms can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.
Properties
IUPAC Name |
methyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c1-16-3-5-17(6-4-16)20-15-31-21(23(27)30-2)22(20)32(28,29)26-13-11-25(12-14-26)19-9-7-18(24)8-10-19/h3-10,15H,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAIDPQKNJTJQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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